

In-depth Comparative Analysis of C19H16FN5O3S2 and Related Analogs in Drug Discovery

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Compound of Interest		
Compound Name:	C19H16FN5O3S2	
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A comprehensive guide for researchers and drug development professionals on the biological activities, mechanisms of action, and experimental data of a novel pyrimidine-based compound and its structural analogs.

Initial searches for a compound with the molecular formula **C19H16FN5O3S2** did not yield a specific, publicly cataloged chemical entity. This suggests the compound may be a novel agent not yet widely documented. However, the constituent elements and their ratios point towards a potential classification within the broad and pharmacologically significant family of pyrimidine derivatives. This guide, therefore, presents a comparative analysis based on a plausible core structure derived from the molecular formula—a substituted pyrimidine—and its known analogs with established biological activities. The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4]

Table 1: Comparative Biological Activities of Representative Pyrimidine Analogs



Compound ID	Structure	Target/Path way	Key Biological Activity	Potency (IC50/EC50)	Reference
Hypothetical C19H16FN5 O3S2	(Structure not publicly available)	(To be determined)	(To be determined)	(To be determined)	N/A
RDS 3442	N2,N4-bis(3-methoxyphen yl)-6- (piperidin-1-yl)pyrimidine-2,4-diamine	Anticancer	Antiproliferati ve against glioblastoma, triple- negative breast cancer, oral squamous cell carcinoma, and colon cancer cell lines.	EC50: 4-8 μM (for analog 2a)	[5]
Compound 18a	N-(5-bromo- 4-(4- bromophenyl) -6-(2,4,5- trimethoxyph enyl)pyrimidin -2- yl)hexanamid e	BMP2/SMAD 1 signaling pathway	Promotes osteogenesis (bone formation).	1 pM (in vitro)	
Monastrol	(R)-4-(3- hydroxyphen yl)-N-(pyridin- 4-ylmethyl)-2- thioxo- 1,2,3,4- tetrahydropyri	Kinesin Eg5	Anticancer; inhibits mitosis.	IC50: ~14 μM	



	midine-5- carboxamide				
Flucytosine	4-amino-5- fluoro-1,2- dihydropyrimi din-2-one	Fungal DNA and RNA synthesis	Antifungal.	Varies by fungal species	[1][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the biological activities of pyrimidine derivatives.

Antiproliferative Activity Assay (MTT Assay)

- Cell Culture: Human cancer cell lines (e.g., glioblastoma, breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
- Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compounds (e.g., pyrimidine analogs) for 24 to 48 hours.
- MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours.
- Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the half-maximal effective concentration (EC50).[5]

Osteogenic Differentiation Assay (Alkaline Phosphatase Activity)



- Cell Culture: Murine pre-osteoblastic cells (MC3T3-E1) are cultured in an osteogenic differentiation medium.
- Compound Treatment: Cells are treated with the test compounds at various concentrations.
- Alkaline Phosphatase (ALP) Staining: After a set period (e.g., 7 days), the cells are fixed and stained for ALP activity.
- Quantification: The stained area can be quantified, or a p-nitrophenyl phosphate (pNPP)
 assay can be performed to measure ALP activity spectrophotometrically. An increase in ALP
 activity is an early marker of osteoblast differentiation.

Signaling Pathways and Mechanisms of Action

The biological effects of pyrimidine derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is critical for rational drug design and development.

BMP2/SMAD1 Signaling Pathway in Osteogenesis

Certain pyrimidine derivatives have been shown to promote bone formation by activating the Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling pathway. This pathway is crucial for the differentiation of mesenchymal stem cells into osteoblasts.



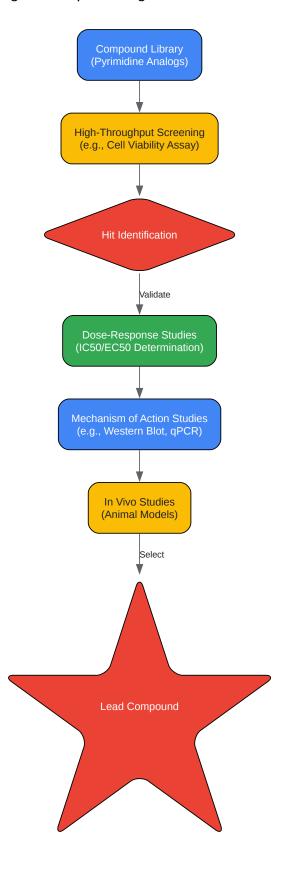
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Caption: BMP2/SMAD1 signaling pathway activated by a pyrimidine derivative.

Experimental Workflow for Compound Screening



The process of identifying and characterizing novel bioactive compounds involves a systematic workflow, from initial screening to in-depth biological evaluation.





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Caption: A typical workflow for screening and identifying lead compounds.

In conclusion, while the specific compound **C19H16FN5O3S2** remains to be fully characterized in public domains, its molecular formula suggests a pyrimidine-based structure. By examining known pyrimidine analogs, researchers can infer potential biological activities and formulate experimental strategies for its evaluation. The diverse therapeutic applications of pyrimidine derivatives underscore the potential of novel compounds in this class for future drug development.[3][4]

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